molecular formula C11H10N2S2 B1220674 Cyclobrassinin CAS No. 105748-58-1

Cyclobrassinin

Cat. No. B1220674
M. Wt: 234.3 g/mol
InChI Key: MVMVWNMQGBYIDM-UHFFFAOYSA-N
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Description

Cyclobrassinin is a natural substance and extractive . It is a low molecular weight antimicrobial compound that is produced by plants as a response to biotic and abiotic stresses .


Synthesis Analysis

A simple and concise approach for the synthesis of cyclobrassinin has been developed through a thiyl radical-mediated intramolecular aromatic substitution, with benzoyl peroxide as an efficient initiator and oxidant . This method can also be utilized in the synthesis of 6 and 7-membered ring cyclobrassinin analogues in moderate to good yields .


Molecular Structure Analysis

The molecular weight of cyclobrassinin is 234.34470000 and its formula is C11 H10 N2 S2 . The transformation involves a formal radical 6 and 7- endo -trig cyclization of the corresponding dithiocarbamate derivatives, which were generated from indole-3-methanamines and tryptophan .


Chemical Reactions Analysis

The synthesis of cyclobrassinin involves a thiyl radical-mediated intramolecular aromatic substitution, with benzoyl peroxide as an efficient initiator and oxidant . This process can also be utilized in the synthesis of 6 and 7-membered ring cyclobrassinin analogues .


Physical And Chemical Properties Analysis

Cyclobrassinin is soluble in water, with a solubility of 4.365 mg/L @ 25 °C (est) . It has a molecular weight of 234.34470000 and its formula is C11 H10 N2 S2 .

Scientific Research Applications

Synthesis and Derivative Development

  • Concise Synthesis Methods : Cyclobrassinin and its analogues have been synthesized through a thiyl radical-mediated intramolecular aromatic substitution, indicating a streamlined approach to produce these compounds. This method is also applicable for creating 6 and 7-membered ring cyclobrassinin analogues (Zhong, Chen, & Xu, 2018).

  • Development of Isomeric Analogs : Research has been conducted on synthesizing isomeric analogs of cyclobrassinin with the 1,3-thiazino[5,6-b]indole-4-one skeleton. These derivatives have demonstrated moderate in vitro antiproliferative effects on various human cell lines, highlighting potential therapeutic applications (Csomós, Fodor, Zupkó, Csámpai, & Sohár, 2017).

  • Novel Ring Transformation Route : A study on the Staudinger ketene-imine cycloaddition reactions of cyclobrassinin analogues led to the formation of novel thiazepino[7,6-b]indoles, suggesting a new pathway for synthesizing complex derivatives (Csomós, Fodor, Csámpai, & Sohár, 2017).

Biological and Pharmacological Investigations

  • Role in Cancer Pathogenesis : The association of cyclobrassinin-related gene alterations, such as CCND1 and KRAS, with specific subtypes of non-small cell lung carcinoma (NSCLC) has been studied. These alterations may influence molecularly targeted therapies and patient outcomes (Dragoj et al., 2015).

  • Influence on Tumor Growth and Metastases : The study of KRAS mutated metastatic breast cancer and resistance to CDK4/6 inhibitors reveals potential implications for cyclobrassinin-related compounds in therapeutic strategies (Raimondi et al., 2021).

  • Phytoalexin Biosynthesis in Crucifers : Cyclobrassinin is involved in the biosynthesis of phytoalexins in cabbage, with specific cytochromes P450 catalyzing S-heterocyclizations. This sheds light on the metabolic pathways of important dietary metabolites (Klein & Sattely, 2015).

Chemical and Pharmaceutical Applications

  • Cyclodextrins and Drug Formulations : Studies on cyclodextrins, which are structurally related to cyclobrassinin, have shown their utility in enhancing drug solubility and stability. This has significant implications for the pharmaceutical industry in developing effective drug delivery systems (Jansook, Ogawa, & Loftsson, 2018).

  • Exploring Cyclodextrin Applications : Research on cyclodextrins, a family of cyclic oligosaccharides connected to cyclobrassinin, highlights their diverse applications in pharmaceuticals, food, and other industries, suggesting the potential for cyclobrassinin derivatives in these areas (Sharma & Baldi, 2016).

Safety And Hazards

According to the available information, there are no known hazards associated with cyclobrassinin . Its oral, dermal, and inhalation toxicity have not been determined .

properties

IUPAC Name

2-methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)13-10(8)15-11/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMVWNMQGBYIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCC2=C(S1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909713
Record name 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclobrassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cyclobrassinin

CAS RN

105748-58-1
Record name Cyclobrassinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105748-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobrassinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBRASSININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98CHW7GLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclobrassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name Cyclobrassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
MSC Pedras, FI Okanga - Journal of agricultural and food …, 1999 - ACS Publications
… the metabolism of the phytoalexin cyclobrassinin (6) by two … We have now examined the metabolism of cyclobrassinin (6) … details of the transformation of cyclobrassinin by P. lingam …
Number of citations: 49 pubs.acs.org
M Budovská, M Pilátová, L Varinská, J Mojžiš… - Bioorganic & medicinal …, 2013 - Elsevier
An effective synthesis of analogs of the indole phytoalexin cyclobrassinin with NR 1 R 2 group instead of SCH 3 was developed starting from indole-3-carboxaldehyde. The target …
Number of citations: 35 www.sciencedirect.com
MSC Pedras, Z Minic - Bioorganic & medicinal chemistry, 2014 - Elsevier
… of cyclobrassinin using a catalytic amino acid triad. Enzyme kinetic studies using cyclobrassinin and 1… Herein we report another unique phytoalexin metabolizing enzyme, cyclobrassinin …
Number of citations: 19 www.sciencedirect.com
P Csomós, L Fodor, P Sohár, G Bernáth - Tetrahedron, 2005 - Elsevier
An efficient non-reductive synthesis of 3-aminomethylindole () was developed from gramine () via 3-phthalimidomethylindole (). The reactions of amine with substituted methyl …
Number of citations: 25 www.sciencedirect.com
M Devys, M Barbier, A Kollmann, T Rouxel… - Phytochemistry, 1990 - Elsevier
… an antifungal compound which was more polar than cyclobrassinin … of the biological effects of cyclobrassinin sulphoxide are … resolution MS corresponds to C,H,NS as for cyclobrassinin …
Number of citations: 43 www.sciencedirect.com
M Soledade, C Pedras, A Loukaci, FI Okanga - Bioorganic & medicinal …, 1998 - Elsevier
Following feeding experiments with the tetradeuterated cruciferous phytoalexins brassinin (5b) and cyclobrassinin (6b), leaves of Brassica carinata were elicited with the blackleg …
Number of citations: 27 www.sciencedirect.com
X Zhong, N Chen, J Xu - New Journal of Chemistry, 2018 - pubs.rsc.org
A simple and concise approach for the synthesis of cyclobrassinin has been developed through a thiyl radical-mediated intramolecular aromatic substitution, with benzoyl peroxide as …
Number of citations: 10 pubs.rsc.org
MSC Pedras, A Abdoli, PB Chumala, P Saha… - Bioorganic & medicinal …, 2013 - Elsevier
… all proton signals corresponding to cyclobrassinin (2), with … of cyclobrassinin (2). Hence, in an attempt to obtain larger amounts of this product, the chemical hydrolysis of cyclobrassinin (2…
Number of citations: 10 www.sciencedirect.com
M Devys, M Barbier - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… cyclobrassinin (1) gives brassilexin (2), both compounds being phytoalexins previously isolated from plants of the family ' Cr~ciferae.~-~ Cyclobrassinin (… by oxidation of cyclobrassinin (1…
Number of citations: 14 pubs.rsc.org
P Kutschy, M Sabol, R Marušková… - Collection of …, 2004 - cccc.uochb.cas.cz
… B (13)3b and cyclobrassinin (14)3a. Previously brassinin (8) and cyclobrassinin (14) were found to exhibit … Our recent syntheses of brassinin (8)2a, cyclobrassinin (14)2a as well as …
Number of citations: 8 cccc.uochb.cas.cz

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